Azetirelin
Overview
Description
Azetirelin, also known as YM 14673, is a novel thyrotropin-releasing hormone (TRH) analogue. It has greater potency and a longer duration of action compared to TRH. This compound is primarily being investigated for its potential in treating Alzheimer’s disease and other neurological disorders. It enhances central cholinergic neurotransmission, which is crucial for cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetirelin can be synthesized from (S)-(-)-4-oxo-2-azetidinecarboxylic acid and (2S)-1-[(2S)-2-amino-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxamide. The synthesis involves multiple stages:
Stage 1: (S)-4-oxo-azetidine-2-carboxylic acid reacts with 2,3,4,5,6-pentafluorophenol and dicyclohexylcarbodiimide in 1,4-dioxane and N,N-dimethylformamide at 0°C for 3.5 hours.
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Azetirelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include dicyclohexylcarbodiimide, 2,3,4,5,6-pentafluorophenol, and N,N-dimethylformamide .
Scientific Research Applications
Azetirelin has several scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of TRH analogues.
Biology: It is used to investigate the role of TRH analogues in enhancing central cholinergic neurotransmission.
Medicine: this compound is being studied for its potential in treating Alzheimer’s disease and other neurological disorders.
Mechanism of Action
Azetirelin exerts its effects by acting as a thyrotropin-releasing hormone agonist. It enhances central cholinergic neurotransmission, which is crucial for cognitive functions. The molecular targets and pathways involved include the thyrotropin-releasing hormone receptor (TRHR) and the central dopaminergic system .
Comparison with Similar Compounds
Azetirelin is compared with other TRH analogues such as:
- Taltirelin
- Montirelin
- Thymoliberin
- Posatirelin
This compound is unique due to its greater potency and longer duration of action compared to TRH and other analogues. It is approximately 10 times more potent than TRH in improving passive avoidance responding in animal models .
Properties
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-oxoazetidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUMUGCONUXFK-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241938 | |
Record name | Azetirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95729-65-0 | |
Record name | Azetirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095729650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZETIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J5AWG54Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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